1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)
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Overview
Description
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene) is an organic compound characterized by its complex structure, which includes multiple methoxy groups and ethene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene) typically involves a series of condensation reactions. One common method is the Knoevenagel condensation, where aldehyde groups react with active methylene compounds in the presence of a base such as potassium t-butoxide . The reaction conditions often include solvents like ethanol or methanol and are carried out under reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethene linkages can be reduced to form saturated compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzaldehyde).
Scientific Research Applications
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene) involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple methoxy groups and ethene linkages allow it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. For example, its interaction with reactive oxygen species can result in oxidative stress, which may contribute to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[(2,5-Dimethoxy-1,4-phenylene)bis(methyleneoxy)]bis[4-(4-methylphenyl)phthalazine]
- 1,1’-[(2,5-Dimethoxy-1,4-phenylene)disulfonyl]dipiperidine
- 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
Uniqueness
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene) is unique due to its specific arrangement of methoxy groups and ethene linkages, which confer distinct chemical and physical properties.
Properties
CAS No. |
132900-94-8 |
---|---|
Molecular Formula |
C30H34O8 |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
1,4-dimethoxy-2,5-bis[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C30H34O8/c1-31-23-17-22(12-10-20-15-27(35-5)30(38-8)28(16-20)36-6)24(32-2)18-21(23)11-9-19-13-25(33-3)29(37-7)26(14-19)34-4/h9-18H,1-8H3 |
InChI Key |
JDWNBSVIKZCIMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C(C=C2OC)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC |
Origin of Product |
United States |
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